molecular formula C8H5N3S2 B13804541 5-Amino-1,3-benzothiazol-6-yl thiocyanate CAS No. 89899-12-7

5-Amino-1,3-benzothiazol-6-yl thiocyanate

Cat. No.: B13804541
CAS No.: 89899-12-7
M. Wt: 207.3 g/mol
InChI Key: QOUYPLYNOJXQPL-UHFFFAOYSA-N
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Description

5-Amino-1,3-benzothiazol-6-yl thiocyanate is a heterocyclic compound that features a benzothiazole ring system substituted with an amino group at the 5-position and a thiocyanate group at the 6-position. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,3-benzothiazol-6-yl thiocyanate can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzenethiol with thiocyanate in the presence of an oxidizing agent. The reaction typically proceeds under mild conditions, often using solvents like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often involves large-scale reactions using continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,3-benzothiazol-6-yl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-1,3-benzothiazol-6-yl thiocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1,3-benzothiazol-6-yl thiocyanate involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell pathways to induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Lacks the thiocyanate group but shares the benzothiazole core.

    6-Thiocyanatobenzothiazole: Similar structure but without the amino group.

    5-Amino-2-mercaptobenzothiazole: Contains a mercapto group instead of thiocyanate.

Uniqueness

5-Amino-1,3-benzothiazol-6-yl thiocyanate is unique due to the presence of both amino and thiocyanate groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

89899-12-7

Molecular Formula

C8H5N3S2

Molecular Weight

207.3 g/mol

IUPAC Name

(5-amino-1,3-benzothiazol-6-yl) thiocyanate

InChI

InChI=1S/C8H5N3S2/c9-3-12-7-2-8-6(1-5(7)10)11-4-13-8/h1-2,4H,10H2

InChI Key

QOUYPLYNOJXQPL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1N=CS2)SC#N)N

Origin of Product

United States

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